molecular formula C13H19N3O2 B1198721 4-Nitrosoprocainamide CAS No. 95576-28-6

4-Nitrosoprocainamide

Cat. No. B1198721
CAS RN: 95576-28-6
M. Wt: 249.31 g/mol
InChI Key: HVBDBNBRWGIRLT-UHFFFAOYSA-N
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Description

4-nitrosoprocainamide is a benzamide obtained via formal condensation of 4-nitrosobenzoic acid and 2-(diethylamino)ethylamine. It is a member of benzamides and a nitroso compound.

properties

CAS RN

95576-28-6

Product Name

4-Nitrosoprocainamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-nitrosobenzamide

InChI

InChI=1S/C13H19N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,17)

InChI Key

HVBDBNBRWGIRLT-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O

Other CAS RN

95576-28-6

synonyms

4-nitrosoprocainamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

The NOPA/water slurry was prepared by dispersing NOPA crystals in water under ambient conditions, and by oven-annealing the slurry in a closed container at a temperature of 70° C. for a time sufficient so as to yield a pourable, translucent, partial-solution of NOPA in water. NOPA was similarly mixed with IPA to yield a completely soluble solution at room temperature. The octanoic acid and NOS compounds were used as received in their neat liquid forms.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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